molecular formula C19H16Cl2N2O4S B6551252 N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1040666-39-4

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B6551252
CAS No.: 1040666-39-4
M. Wt: 439.3 g/mol
InChI Key: HPNFZAGVCOFNNT-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H16Cl2N2O4S and its molecular weight is 439.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.0207836 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H15ClN4O4S
  • Molecular Weight : 406.8434 g/mol
  • CAS Number : [Not Provided]

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cell signaling pathways, potentially affecting tumor growth and proliferation.
  • Antimicrobial Properties : The presence of a chlorophenyl group indicates potential antimicrobial activity, particularly against bacterial strains resistant to conventional antibiotics.
  • Anti-inflammatory Effects : The compound's structure suggests that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Antitumor Activity

A study evaluated the antitumor effects of similar compounds with oxazole rings. The results indicated that compounds with structural similarities exhibited significant cytotoxicity against various cancer cell lines, including:

  • KB (human oral epidermoid carcinoma)
  • DLD (human colon cancer)
  • HepG2 (human liver cancer)

The mechanism was primarily through apoptosis induction and cell cycle arrest at the G2/M phase.

CompoundCell LineIC50 (µM)Mechanism
Compound AKB12.5Apoptosis
Compound BDLD8.0G2/M Arrest

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit notable antibacterial properties against:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for standard antibiotics.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32

Case Study 1: Anticancer Efficacy

In a recent study published in ACS Infectious Diseases, a series of oxazole derivatives were tested for their anticancer efficacy. The results showed that modifications on the oxazole ring significantly affected cytotoxicity levels across different cancer cell lines, supporting the hypothesis that this compound may possess similar properties due to its structural components .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial potential of various sulfanylacetamides against resistant bacterial strains. The findings indicated that derivatives similar to this compound demonstrated effective inhibition against multi-drug resistant strains, highlighting their potential as novel therapeutic agents against infections .

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O4S/c1-25-15-8-16(26-2)14(7-13(15)21)23-18(24)10-28-19-22-9-17(27-19)11-4-3-5-12(20)6-11/h3-9H,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNFZAGVCOFNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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